molecular formula C₂₅H₂₂O₁₀ B1146174 Silybin CAS No. 802918-57-6

Silybin

Cat. No. B1146174
M. Wt: 482.44
InChI Key:
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Description

Synthesis Analysis

The synthesis and modification of silybin have been subjects of scientific research aimed at enhancing its solubility, bioavailability, and biological activity. Advances in the structural modification of silybin to produce derivatives with improved pharmacological profiles highlight the importance of silybin as a lead compound for drug discovery. The development of optically pure silybin diastereomers and their significant biological properties, particularly in receptor studies, underscore the potential for silybin-based therapies (Li, 2009).

Molecular Structure Analysis

The molecular structure of silybin comprises a flavonolignan skeleton, which is responsible for its diverse pharmacological activities. The structural complexity of silybin allows for interactions with various molecular targets, including enzymes, receptors, and DNA, influencing multiple signaling pathways. This structural versatility is fundamental to silybin's antioxidative, anticancer, and cytoprotective activities, with recent studies revealing its role in modulating cell signaling pathways, such as NF-kappaB and EGFR-MAPK/ERK1/2 (Gažák, Walterová, & Křen, 2007).

Chemical Reactions and Properties

Silybin's chemical reactions primarily involve its antioxidant properties, where it scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative stress. Its interaction with drug transporters and receptors, such as P-glycoproteins and estrogenic receptors, further illustrates its complex chemical behavior. These interactions contribute to silybin's therapeutic effects, including its ability to modulate drug resistance and influence hormonal pathways (Křen & Walterová, 2005).

Physical Properties Analysis

Silybin's physical properties, including poor water solubility and low bioavailability, have been major obstacles in its clinical application. Research into the formulation of silybin, including complexation with phosphatidylcholine to form phytosomes, aims to enhance its oral bioavailability and therapeutic efficacy. These formulation strategies not only improve silybin's pharmacokinetic profile but also its pharmacodynamic properties, making it a more effective therapeutic agent (Kidd & Head, 2005).

Chemical Properties Analysis

The chemical properties of silybin, characterized by its flavonolignan structure, contribute to its broad pharmacological actions. Its ability to interact with cellular and molecular targets through various mechanisms, such as antioxidant activity, modulation of cell signaling, and effects on drug transporters, underscores the chemical versatility of silybin. This versatility is pivotal to its application in treating a wide range of conditions, from liver diseases to cancer (Surai, 2015).

Scientific Research Applications

Hepatoprotection

  • Application : Silybin is predominantly used as a supportive element in liver disorders . It’s known for its hepatoprotective power .
  • Methods : Silybin is administered orally as a dietary supplement for improving liver functions .
  • Results : Silybin has shown significant results in improving liver functions and has been used in treating chronic liver diseases and cirrhosis .

Neuroprotection

  • Application : Silybin has been found to have neuroprotective effects .
  • Results : Preliminary studies suggest that Silybin may have potential benefits in neurodegenerative disorders .

Cardioprotection

  • Application : Silybin is used in cardiovascular diseases .
  • Methods : The application methods are still under research, but it’s believed that Silybin targets various cellular and molecular pathways .
  • Results : Early research suggests that Silybin may have cardioprotective effects .

Antioxidant

  • Application : Silybin is known for its antioxidant properties .
  • Methods : Silybin is administered orally. It’s believed to target various cellular and molecular pathways .
  • Results : Silybin has shown significant antioxidant activity .

Anti-Diabetic

  • Application : Silybin has been used in the management of diabetes mellitus .
  • Results : Early research suggests that Silybin may have potential benefits in managing diabetes .

Anti-Inflammatory

  • Application : Silybin is known for its anti-inflammatory properties .
  • Methods : Silybin is administered orally. It’s believed to target various cellular and molecular pathways .
  • Results : Silybin has shown significant anti-inflammatory activity .

Anticancer and Canceroprotective

  • Application : Silybin has shown anticancer and canceroprotective activities .
  • Results : These effects were demonstrated in a large variety of illnesses of different organs, e.g. prostate, lungs, CNS, kidneys, pancreas and also in the skin protection .

Hypocholesterolemic Activity

  • Application : Silybin has shown hypocholesterolemic activity .
  • Results : Early research suggests that Silybin may have potential benefits in managing cholesterol levels .

Modulation of Drug Transporters

  • Application : Silybin and some of its new derivatives have been found to inhibit and modulate drug transporters .
  • Results : Discovery of the inhibition and modulation of drug transporters by silybin contributes further to the better understanding of silybin activity on the molecular level .

Antimicrobial Properties

  • Application : Silybin has shown antimicrobial properties .
  • Results : Early research suggests that Silybin may have potential benefits in managing microbial infections .

Catalytic Properties

  • Application : Silybin has shown catalytic properties .
  • Results : Early research suggests that Silybin may have potential benefits in catalysis .

ROS/RNS Inhibition

  • Application : Silybin has shown ROS/RNS inhibition properties .
  • Results : Early research suggests that Silybin may have potential benefits in managing ROS/RNS .

Pancreas Protection

  • Application : Silybin has shown promising effects in protecting the pancreas .
  • Results : Early research suggests that Silybin may have potential benefits in managing pancreatic health .

Kidney Protection

  • Application : Silybin has shown promising effects in protecting the kidneys .
  • Results : Early research suggests that Silybin may have potential benefits in managing kidney health .

Myocardium Protection

  • Application : Silybin has shown promising effects in protecting the myocardium .
  • Results : Early research suggests that Silybin may have potential benefits in managing myocardium health .

Central Nervous System Protection

  • Application : Silybin has shown promising effects in protecting the central nervous system .
  • Results : Early research suggests that Silybin may have potential benefits in managing central nervous system health .

Modulation of Endocrine Functions

  • Application : Silybin has shown promising effects in modulating endocrine functions .
  • Results : Early research suggests that Silybin may have potential benefits in managing endocrine functions .

Modulation of Multidrug Resistance

  • Application : Silybin has shown promising effects in modulating multidrug resistance .
  • Results : Early research suggests that Silybin may have potential benefits in managing multidrug resistance .

Future Directions

Silybin has shown potential in inhibiting antibiotic resistance within bacterial isolates, potentially through the regulation of gene expression and plausible binding to target proteins . The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects .

properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-DBMPWETRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silybin

CAS RN

65666-07-1, 36804-17-8, 802918-57-6
Record name Silymarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silybin (mixture of Silybin A and Silybin B)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 802918-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
18,000
Citations
D Biedermann, E Vavříková, L Cvak, V Křen - Natural product reports, 2014 - pubs.rsc.org
… in silybin chemistry was the determination of the absolute configurations of silybin A and silybin B, … This review covers articles dealing with silybin chemistry and also summarizes all the …
Number of citations: 213 pubs.rsc.org
C Loguercio, D Festi - World journal of gastroenterology: WJG, 2011 - ncbi.nlm.nih.gov
… They demonstrated that silybin undergoes multiple conjugation reactions in humans and … : silybin monoglucuronide, silybin diglucuronide, silybin monosulfate and silybin glucuronide …
Number of citations: 459 www.ncbi.nlm.nih.gov
V Křen, D Walterová - Biomed papers, 2005 - biomed.papers.upol.cz
… of Silybum marianum and its main component silybin. Silymarin and silybin used so far mostly as … Besides the cytoprotective activity of silybin mediated by its antioxidative and radical-…
Number of citations: 618 biomed.papers.upol.cz
R Gazak, D Walterova, V Kren - Current medicinal chemistry, 2007 - ingentaconnect.com
… and some of its new derivatives contribute further to the better understanding of silybin … silybin diastereomers clearly indicate extreme importance of the use of optically active silybin …
Number of citations: 732 www.ingentaconnect.com
X Yanyu, S Yunmei, C Zhipeng, P Qineng - International journal of …, 2006 - Elsevier
… Our data showed that silybin and phospholipids in the silybin–… compound and the solubility of silybin–phospholipid complex in … –time curve of silybin after oral administration of silybin–…
Number of citations: 458 www.sciencedirect.com
DYW Lee, Liu - Journal of natural products, 2003 - ACS Publications
Two pairs of diastereoisomeric flavonolignans, silybin A, silybin B, isosilybin A, and isosilybin B, were successfully separated from Silybum marianum by sequential silica gel column …
Number of citations: 323 pubs.acs.org
V Křen, K Valentová - Natural Product Reports, 2022 - pubs.rsc.org
… : natural silybin is not an equimolar mixture of silybin A and B, but is dominated by silybin B in … : the last edition 15 admits the existence of silybin A and B and isosilybin A and B (#8532) …
Number of citations: 24 pubs.rsc.org
M Borsari, C Gabbi, F Ghelfi, R Grandi… - Journal of inorganic …, 2001 - Elsevier
… on silybin–Fe(III) complex confirm all data obtained by 1 H NMR spectroscopy. The experimental results show that silybin … The results show the possible role of silybin in relation to the …
Number of citations: 170 www.sciencedirect.com
P Kosina, V Křen, R Gebhardt, F Grambal… - Phytotherapy …, 2002 - Wiley Online Library
… silybin in tert-butylhydroperoxide-damaged rat erythrocytes and primary hepatocyte cultures. Glycosylation of silybin … that silybin glycosides are suitable soluble derivatives of silybin for …
Number of citations: 129 onlinelibrary.wiley.com
B Tuchweber, R Sieck, W Trost - Toxicology and applied pharmacology, 1979 - Elsevier
… by treatment with silybin, a plant … silybin completely abolished the morphologic changes induced by the toxin and significantly decreased the activities of serum enzymes. Silybin …
Number of citations: 112 www.sciencedirect.com

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